6-Amino-2-bromo-3-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

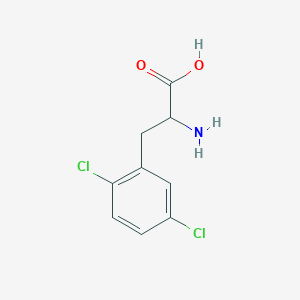

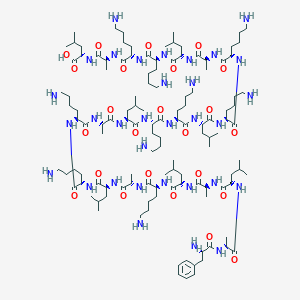

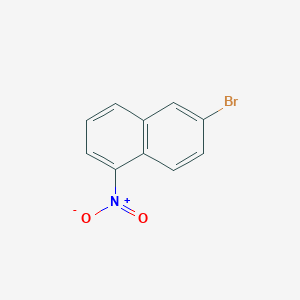

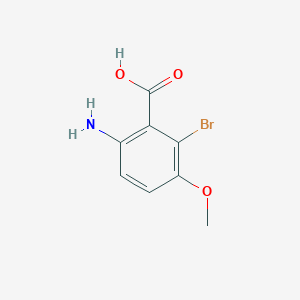

6-Amino-2-bromo-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a solid substance that is stored in dry conditions at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature . and 95% .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Studies

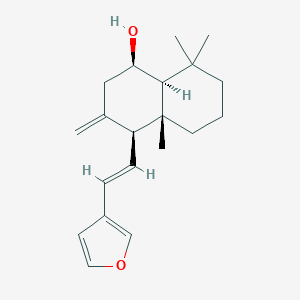

- 6-Amino-2-bromo-3-methoxybenzoic acid has been utilized in studies exploring the regioselectivity in the reactions of methoxydehydrobenzenes with furans. For example, it has been involved in the generation of 3-methoxydehydrobenzene from 2-amino-6-methoxybenzoic acid via aprotic diazotization. These studies provide insights into biradicaloid reaction pathways (R. Giles, M. V. Sargent, & Hercules Sianipar, 1991).

Synthesis of Organic Compounds and Intermediates

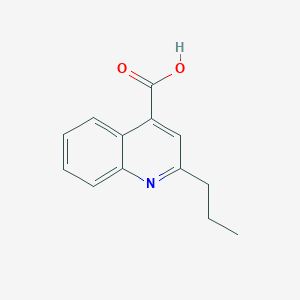

- The compound has been used in the synthesis of various organic compounds. For instance, it played a role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which is an intermediate in the production of amisulpride, an antipsychotic medication. This synthesis process involved methylation, thiocyanation, ethylation, and oxidation steps (Wang Yu, 2008).

Anticancer Research

- Research has been conducted on derivatives of this compound for potential anticancer applications. For example, studies on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, prepared from similar compounds, have been evaluated for their anticancer activity against various cancer cell lines (O. Bekircan, M. Kucuk, B. Kahveci, & H. Bektaş, 2008).

Photodynamic Therapy for Cancer

- New zinc phthalocyanine compounds substituted with derivatives of this compound have been synthesized. These compounds exhibit properties useful for photodynamic therapy, a type of cancer treatment. They demonstrate high singlet oxygen quantum yield, which is crucial for Type II photosensitization in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antibacterial Applications

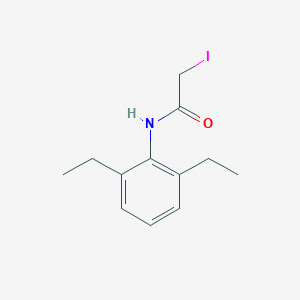

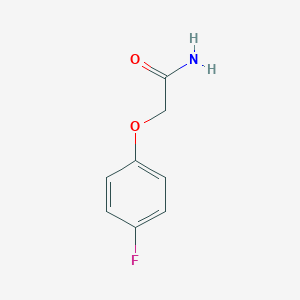

- A study involving the synthesis of hydrazide-hydrazones of 3-methoxybenzoic acid, a close derivative of this compound, demonstrated promising antibacterial activity against Bacillus spp. This suggests potential applications in developing new antibacterial agents (Łukasz Popiołek & Anna Biernasiuk, 2016).

Thermodynamic Studies

- Thermodynamic studies involving aminomethoxybenzoic acids, including isomers of this compound, have been carried out to understand their vapor pressures and sublimation enthalpies. Such studies are crucial for their applications in various chemical processes (M. Monte, A. R. Almeida, & M. Matos, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-amino-2-bromo-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJTWDXLXDBNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440050 |

Source

|

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152946-38-8 |

Source

|

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.